molecular formula C11H15F B7724133 1-Fluoro-4-pentylbenzene

1-Fluoro-4-pentylbenzene

Cat. No.: B7724133
M. Wt: 166.23 g/mol
InChI Key: UUAAALCIWZDBDT-UHFFFAOYSA-N
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Description

1-Fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the fluorination of 4-pentylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a vapor-phase fluorination process. This method allows for the efficient and scalable production of fluorinated benzene derivatives, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-pentylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions may convert it to alkanes or other reduced forms.

    Substitution Reactions: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Products include 4-pentylbenzoic acid or 4-pentylbenzyl alcohol.

    Reduction: Products include 4-pentylcyclohexane or other reduced forms of the compound.

Scientific Research Applications

1-Fluoro-4-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological molecules.

    Medicine: Research into fluorinated benzene derivatives has potential implications for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-pentylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The fluorine atom, being electronegative, influences the electron density of the benzene ring, making it more reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

    1-Fluoro-4-methylbenzene: Similar in structure but with a methyl group instead of a pentyl group.

    1-Fluoro-4-ethylbenzene: Contains an ethyl group instead of a pentyl group.

    1-Fluoro-4-propylbenzene: Contains a propyl group instead of a pentyl group.

Uniqueness: 1-Fluoro-4-pentylbenzene is unique due to the length of its alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of the fluorine atom also imparts distinct electronic effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAAALCIWZDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872850
Record name p-Fluoropentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-14-8
Record name 1-Fluoro-4-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28593-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluoropentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-bromo-1-hexene (10 g), magnesium (1 .5g), and lodoethane (1 drop) in anhydrous tetrahydrofuran was heated at reflux until all of the magnesium dissolved. The resulting Grignard reagent was cooled to about 0° C. and was treated with a 1M solution of ZnCl2 in ether (67 ml), and the mixture was allowed to warm to room temperature over 30 minutes. Tetraids(triphenylphosphine)palladium (0) (3.5 g) and 4-bromofluorobenzene (6.73 ml) were added to the reaction and the mixture was heated to reflux for 1 hour. The mixture was cooled to room temperature, concentrated in vacuo, diluted with hexane, filtered and concentrated once more in vacuo. Chromatography on a silica gel column eluting with ether-hexane (0-5%) afforded 5 g of a colorless oil.
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